molecular formula C17H23N3O3 B253700 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Cat. No. B253700
M. Wt: 317.4 g/mol
InChI Key: DAIZOMVJSSTJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide, also known as BPO-27, is a compound that has been extensively studied for its potential use in various scientific research applications. BPO-27 is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has been shown to selectively detect NO with high sensitivity and specificity, making it a promising tool for studying the role of NO in various physiological and pathological processes.
Another area of research interest is the potential use of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide as an anti-cancer agent. Studies have shown that N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This makes it a promising candidate for further development as a cancer therapy.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. Specifically, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively detect NO and induce apoptosis in cancer cells, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has also been shown to have anti-inflammatory effects. Specifically, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide in lab experiments is its high sensitivity and specificity for detecting NO. This makes it a valuable tool for studying the role of NO in various physiological and pathological processes. However, one limitation of using N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid any potential adverse effects.

Future Directions

There are several future directions for research on N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide. One area of interest is the development of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide derivatives with improved properties, such as increased sensitivity or reduced toxicity. Another area of research is the exploration of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide as a potential therapy for other diseases, such as neurodegenerative disorders or cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide and its potential for use in various scientific research applications.

Synthesis Methods

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves the reaction of 4-butoxybenzohydrazide with pentanoyl chloride in the presence of triethylamine. The resulting product is then treated with phosphorous oxychloride and potassium carbonate to form the final compound, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide. This method has been optimized to produce high yields of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide with excellent purity.

properties

Product Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

InChI

InChI=1S/C17H23N3O3/c1-3-5-7-15(21)18-17-16(19-23-20-17)13-8-10-14(11-9-13)22-12-6-4-2/h8-11H,3-7,12H2,1-2H3,(H,18,20,21)

InChI Key

DAIZOMVJSSTJSL-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCCCC

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.